[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
The compound “[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate” is a type of arylpiperazine . Arylpiperazines are a class of compounds that have been studied extensively due to their potential therapeutic applications. They have been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the treatment of various neurological conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was synthesized via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR . These techniques provide detailed information about the molecular structure of the compound, including the arrangement of atoms and the types of chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound “2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles” showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has delved into the synthesis of novel compounds, including derivatives related closely to the specified chemical structure, demonstrating antimicrobial properties. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showing moderate to good antimicrobial activities against tested microorganisms Bektaş et al., 2007.
Spectroscopic Investigations
Prabavathi et al. (2015) conducted a comprehensive spectroscopic investigation (FT-IR, FT-Raman, NMR, and UV-Vis) on phenyl substituted compounds, including 1-(2-methoxyphenyl)piperazine, to understand their vibrational and electronic properties. Such studies contribute to the detailed characterization of chemical compounds similar in structure to the compound Prabavathi et al., 2015.
Biological Evaluation of Piperazinone Derivatives
Ghasemi et al. (2020) explored piperazin-2-one derivatives for their cytotoxic activities on cancer and normal cell lines, highlighting the potential of these compounds in cancer research. This study aligns with the interest in derivatives of the specified chemical structure for their bioactivity potential Ghasemi et al., 2020.
Chemical Synthesis and Characterization
Kulkarni et al. (2016) synthesized and characterized N-Boc piperazine derivatives, providing insights into their structural and biological properties. This type of research underpins the development and understanding of novel compounds with potential therapeutic applications Kulkarni et al., 2016.
Mechanism of Action
The mechanism of action of similar compounds involves their interaction with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-19-5-3-2-4-18(19)23-10-12-24(13-11-23)20(25)15-28-21(26)14-16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIIOSKBPLSPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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